4-Chlorobenzyl carbamimidothioate
Overview
Description
S-(4-Chlorobenzyl)isothiourea hydrochloride is a chemical compound known for its antimicrobial properties. It is a derivative of isothiourea, characterized by the presence of a 4-chlorobenzyl group attached to the sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Chlorobenzyl)isothiourea hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with thiourea. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for S-(4-Chlorobenzyl)isothiourea hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(4-Chlorobenzyl)isothiourea hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the isothiourea group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isothiourea derivatives .
Scientific Research Applications
S-(4-Chlorobenzyl)isothiourea hydrochloride has been extensively studied for its antimicrobial properties. It has shown activity against a range of multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex . Additionally, it has been investigated for its potential use in targeting the bacterial cytoskeleton, making it a promising candidate for the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of S-(4-Chlorobenzyl)isothiourea hydrochloride involves the inhibition of key bacterial enzymes and disruption of cell membrane integrity. It targets specific proteins involved in maintaining the bacterial cell shape and division, leading to cell lysis and death . The compound’s ability to induce spherical cell formation in Escherichia coli further supports its role in targeting the bacterial cytoskeleton .
Comparison with Similar Compounds
Similar Compounds
S-(3,4-Dichlorobenzyl)isothiourea hydrochloride: This compound is structurally similar and has been studied for its antimicrobial properties.
S-Benzylisothiourea: Another related compound with similar biological activity but less potent.
Uniqueness
S-(4-Chlorobenzyl)isothiourea hydrochloride stands out due to its specific activity against multidrug-resistant bacteria and its ability to disrupt the bacterial cytoskeleton. Its unique mechanism of action and broad-spectrum activity make it a valuable compound in the field of antimicrobial research .
Properties
IUPAC Name |
(4-chlorophenyl)methyl carbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCWIHYZDHPSHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196737 | |
Record name | p-Chlorobenzylpseudothiuronium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46124-27-0, 544-47-8 | |
Record name | p-Chlorobenzylpseudothiuronium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046124270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudourea, monohydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Chlorobenzylpseudothiuronium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-CHLOROBENZYLPSEUDOTHIURONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EJT87W36D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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